![molecular formula C10H9N3O2 B6334670 3-甲基-2-[1,2,3]三唑-2-基苯甲酸 CAS No. 1293285-66-1](/img/structure/B6334670.png)

3-甲基-2-[1,2,3]三唑-2-基苯甲酸

概述

描述

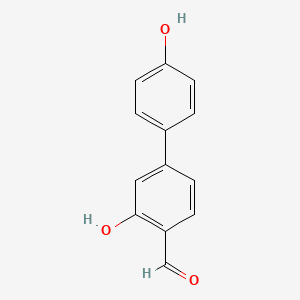

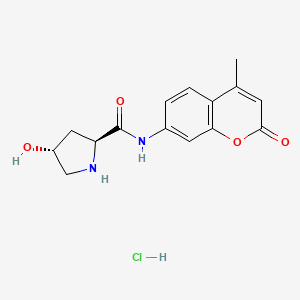

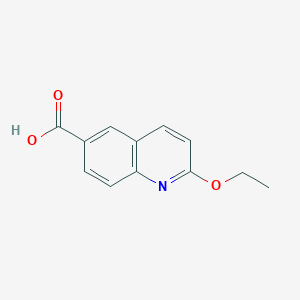

“3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is a key intermediate for the synthesis of Tazobactam, a well-known β-lactamase inhibitor .

Synthesis Analysis

The synthesis of this compound involves a process known as azide-alkyne cycloaddition, which is catalyzed by ruthenium or copper . A selective and scalable synthesis of 2- (2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives has been reported . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular structure of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds, including “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to have potent inhibitory activities against certain cancer cell lines .科学研究应用

结构分析和活性预测

- 二级相互作用分析:对与3-甲基-2-[1,2,3]三唑-2-基苯甲酸密切相关的两种苯甲酸的分析显示了结构基序和非共价相互作用在预测生物活性中的重要性。这些相互作用,特别是 C-H...π 和 π...π,影响生物活性预测,证明了该化合物在药物研究中的潜力 (Dinesh, 2013)。

合成和结构表征

- 新型合成方法:已经开发出一种合成 2-(2H-1,2,3-三唑-2-基)苯甲酸(类似于查询的化合物)的方法。此方法可扩展且可靠,证明了该化合物在有机合成中的效用 (Roth 等,2019)。

- 微波辅助合成:微波辅助 C-N 偶联已用于合成 2-(2H-1,2,3-三唑-2-基)苯甲酸骨架,提供了一种快速有效的合成方法,可应用于类似化合物 (Pandya 和 Naliapara,2019)。

催化剂活化中的应用

- 有机硫族元素配体配合物:已探索含有三唑(类似于查询的化合物)的配合物在转移氢化和氧化反应中的催化剂活化。这些配合物展示了 3-甲基-2-[1,2,3]三唑-2-基苯甲酸在催化中的潜力 (Saleem 等,2014)。

开发新材料的潜力

- 金属有机骨架 (MOF):含有三唑的化合物(与 3-甲基-2-[1,2,3]三唑-2-基苯甲酸密切相关)已被用于创建新型镧系金属有机骨架。这些骨架表现出独特的发光特性,并具有传感应用的潜力 (Wang 等,2016)。

- 超分子化学:三唑苯甲酸衍生物已被用于构建超分子过渡金属配合物,证明了它们在开发具有特定结构和热性能的新材料中的潜力 (Wang 等,2018)。

作用机制

Target of Action

It is known to be used in the synthesis ofSuvorexant , a novel hypnotic drug molecule . Suvorexant acts as an antagonist of orexin receptors, which are involved in wakefulness and arousal .

Mode of Action

In the context of its use in the synthesis of suvorexant, it may contribute to the antagonistic activity against orexin receptors .

Biochemical Pathways

Given its role in the synthesis of suvorexant, it may indirectly influence the orexinergic system, which regulates sleep-wake cycles .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution.

Result of Action

As a precursor in the synthesis of suvorexant, it contributes to the overall hypnotic effect of the drug, which is used for the treatment of insomnia .

Action Environment

It should be stored in a dry room temperature environment , indicating that moisture and temperature could affect its stability.

安全和危害

When handling “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The triazole ring, a key component of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, has been found to have the most powerful antifungal effects among heterocyclic compounds . Therefore, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, a new combination of cefepime with tazobactam sodium, which uses this compound as a key intermediate, has been awarded “qualified infectious disease product designation” (QIDP) status by the US FDA and is slated to enter global Phase 3 clinical studies .

生化分析

Biochemical Properties

It is known to be used in the synthesis of Suvorexant, a novel hypnotic drug molecule used for the treatment of insomnia . The carboxyl group in 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid can be transformed into amide or ester groups under certain reaction conditions .

Cellular Effects

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that the compound can interact with biomolecules at the molecular level .

属性

IUPAC Name |

3-methyl-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(10(14)15)9(7)13-11-5-6-12-13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQJAAIBLGSGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)